molecular formula C7H4BrClN2 B1407237 2-Bromo-6-chloropyrazolo[1,5-A]pyridine CAS No. 886222-08-8

2-Bromo-6-chloropyrazolo[1,5-A]pyridine

Cat. No.: B1407237
CAS No.: 886222-08-8
M. Wt: 231.48 g/mol
InChI Key: DRCCOUCJDHZZMY-UHFFFAOYSA-N
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Description

2-Bromo-6-chloropyrazolo[1,5-a]pyridine is a high-value, multi-functionalized heterocyclic building block designed for medicinal chemistry and drug discovery research. This compound features a fused bicyclic structure incorporating both pyrazole and pyridine rings, which serves as a privileged scaffold in the development of targeted therapeutic agents . The presence of both bromo and chloro substituents at the 2- and 6- positions, respectively, provides distinct synthetic handles for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid exploration of structure-activity relationships (SAR) . This chemical scaffold is of significant interest in oncology research, particularly in the design and synthesis of novel protein kinase inhibitors (PKIs) . Pyrazolo[1,5-a]pyridine-based compounds have demonstrated potent activity against a range of kinases—including EGFR, B-Raf, and MEK—which are critical targets in cancers such as non-small cell lung cancer (NSCLC) and melanoma . Researchers utilize this bromo/chloro-substituted analog as a key intermediate to create derivatives that act as ATP-competitive or allosteric inhibitors, disrupting aberrant signaling pathways that drive oncogenesis . Beyond oncology, this scaffold shows potential in other therapeutic areas, including as a starting point for developing receptor antagonists . Hazard Statements: H302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-6-chloropyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-7-3-6-2-1-5(9)4-11(6)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCCOUCJDHZZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC(=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

Cycloaddition of N-iminopyridinium ylides

The most commonly used synthetic protocol to prepare pyrazolo[1,5-a]pyridines involves the intermolecular [3 + 2] cycloaddition of N-iminopyridinium ylides with alkenes or alkynes as dipolarophiles.

Intramolecular Cyclizations

Synthesis of pyrazolo[1,5-a]pyridines can be achieved through intramolecular cyclizations of transient nitrenes and ethynylpyridines.

Cross-Dehydrogenative Coupling Reactions

A novel strategy involves cross-dehydrogenative coupling (CDC) reactions between N-amino-2-iminopyridine derivatives and β-ketoesters and β-diketones.

General Procedure for the Preparation of Pyrazolo[1,5-a]pyridines

N-amino-2-iminopyridines (3 mmol) and 1,3-dicarbonyl compounds (3 mmol) in ethanol (10 mL) containing acetic acid (1.08 g, 6 equiv) under an O2 atmosphere (1 atm) are stirred at 130 °C for 18 h. Crystals formed upon cooling to room temperature are collected by filtration and recrystallized from an appropriate solvent to give pure pyrazolo[1,5-a]pyridines.

Synthesis of pyrazolo[1,5-a]pyrimidine

Condensation of 4-bromo-1H-pyrazol-3-amine and 2-chloromalonaldehyde under acidic conditions gives 3-bromo-6-chloropyrazolo[1,5-a]pyrimidine.

Scheme 1: Synthesis of pyrazolo[1,5-a]pyrimidine

a) 2-chloromalonaldehyde, MeOH, CH3COOH, 70°C.

Analysis

Spectroscopic Methods

Spectroscopic methods such as NMR and X-ray crystallography are used for structural characterization.

GC-MS Analysis

GC-MS analyses are performed on a 7000C Triple Quadrupole GC–MS system (Agilent Technologies, Palo Alto, CA, USA).

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloropyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-A]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-Bromo-6-chloropyrazolo[1,5-A]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction .

Comparison with Similar Compounds

Key Observations :

  • Halogen Position : Bromine at the 2-position (vs. 3-position) may alter steric and electronic interactions in drug-target binding .
  • Heterocycle Variation : Replacing pyrazolo with imidazo or triazolo rings modulates thermodynamic binding properties. For example, imidazo[1,5-a]pyridine derivatives exhibit entropic-driven hydrophobic interactions with papain (Ki: 13.75–99.30 mM) .

Antibacterial and Enzyme Inhibition

  • Imidazo[1,5-a]pyridines : Derivatives like 1-(2-pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (3a) inhibit Gram-positive and Gram-negative bacteria (MIC₅₀: 0.6–1.4 mg/mL) and papain (IC₅₀: 13.40–96.50 mM) .

Kinase Inhibition

Imidazo[1,5-a]pyridine derivatives act as EGFR tyrosine kinase inhibitors, with binding free energies comparable to clinical drugs erlotinib and osimertinib .

Biological Activity

2-Bromo-6-chloropyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, particularly its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H4BrClN2C_7H_4BrClN_2. Its structure includes a pyrazolo ring fused to a pyridine moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. Specifically, research indicates that this compound and its analogs can inhibit the growth of various cancer cell lines.

Case Studies and Findings

  • Growth Inhibition in Cancer Cell Lines :
    • A study reported that compounds similar to this compound showed a mean growth inhibition (GI%) of approximately 43.9% across 56 cancer cell lines. Notably, one derivative achieved GI% values as high as 112.34% against kidney carcinoma cell lines (RFX 393) .
    • The compound exhibited IC50 values of 0.78μM0.78\mu M for CDK2 inhibition and 0.98μM0.98\mu M for TRKA inhibition, indicating potent activity against these targets .
  • Mechanism of Action :
    • The mechanism involves the induction of apoptosis and cell cycle arrest. For instance, treated cells showed significant accumulation in the G0–G1 phase of the cell cycle, suggesting that these compounds can effectively halt cell division .
    • Molecular docking studies revealed that this compound binds similarly to known inhibitors at critical active sites in CDK2 and TRKA .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrazolo ring. Research indicates that modifications at specific positions can enhance potency against cancer cells:

CompoundSubstituentIC50 (CDK2)IC50 (TRKA)GI% (RFX 393)
6nCyano0.78 µM0.98 µM112.34%
6dMethoxy0.55 µM0.57 µM84.17%
6pChloro0.67 µM1.34 µM66.02%

This table illustrates how different substituents can significantly alter the compound's efficacy.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-bromo-6-chloropyrazolo[1,5-a]pyridine, and how do reaction parameters influence yield?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling or halogenation of pyrazolo[1,5-a]pyridine precursors. For example:
  • Halogenation : Bromination/chlorination of pyrazolo[1,5-a]pyridine using NBS (N-bromosuccinimide) or SOCl₂ under inert atmospheres.
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids using Pd(PPh₃)₄ as a catalyst in THF/water mixtures (70–80°C, 12–24 hours) .
  • Key Parameters : Temperature control (to prevent side reactions), stoichiometric ratios of halogenating agents, and catalyst loading (typically 5–10 mol%). Yields range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what diagnostic signals should be prioritized?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for aromatic proton signals in δ 7.5–8.5 ppm (pyridine ring) and absence of NH protons. Chlorine and bromine substituents cause distinct splitting patterns.
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 231.92 for C₇H₄BrClN₂).
  • IR : Absence of OH/NH stretches (indicative of purity) and C-Br/C-Cl vibrations near 550–650 cm⁻¹ .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to model electronic properties. Basis sets such as 6-31G(d,p) are suitable for geometry optimization .
  • Key Analyses :
  • HOMO-LUMO Gaps : Lower gaps (e.g., <5 eV) indicate higher electrophilicity, favoring oxidative addition in Pd-catalyzed reactions.
  • Natural Bond Orbital (NBO) Analysis : Identify charge distribution at halogen sites to predict regioselectivity in Suzuki couplings .

Q. What strategies resolve contradictions in reported reaction yields for heterocyclic derivatives synthesized from this compound?

  • Methodological Answer :
  • Systematic Screening : Vary solvents (DMF vs. DMSO), bases (K₂CO₃ vs. Cs₂CO₃), and ligands (XPhos vs. SPhos) to identify optimal conditions.
  • Byproduct Analysis : Use LC-MS to detect intermediates (e.g., dehalogenated species) that reduce yields.
  • Case Study : A 20% yield discrepancy in Sonogashira couplings was resolved by replacing Pd(OAc)₂ with PdCl₂(PPh₃)₂, reducing Pd black formation .

Q. What mechanistic insights explain the regioselectivity of this compound in palladium-catalyzed C–H activation?

  • Methodological Answer :
  • Directing Groups : The pyridine nitrogen acts as an intrinsic directing group, favoring C3 functionalization.
  • Computational Modeling : Transition state analysis (using Gaussian 09) shows lower activation energy for C3 over C5 due to steric hindrance from the bromine substituent .

Application-Oriented Questions

Q. How is this compound utilized in designing kinase inhibitors or agrochemicals?

  • Methodological Answer :
  • Kinase Inhibitors : The core structure serves as a hinge-binding motif. Introduce sulfonamide or amide groups at C3 to enhance ATP-binding pocket interactions.
  • Agrochemicals : Derivatives show pesticidal activity by targeting insect GABA receptors. Optimize logP values (2.5–3.5) via substituent modification for improved membrane permeability .

Q. What experimental approaches improve the aqueous solubility of this compound derivatives?

  • Methodological Answer :
  • Prodrug Design : Incorporate phosphate or glycoside moieties at C3 for pH-dependent hydrolysis.
  • Co-Solvent Systems : Use PEG-400 or cyclodextrin inclusion complexes to enhance solubility without altering bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-chloropyrazolo[1,5-A]pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-chloropyrazolo[1,5-A]pyridine

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